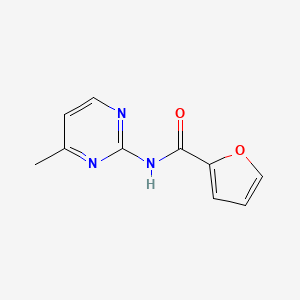
N-(4-methyl-2-pyrimidinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methyl-2-pyrimidinyl)-2-furamide is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.069476538 g/mol and the complexity rating of the compound is 235. The solubility of this chemical has been described as >30.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-(4-methyl-2-pyrimidinyl)-2-furamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by data tables and documented case studies.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the synthesis of thiazole-integrated pyridine derivatives that displayed significant anticancer activity against multiple human cancer cell lines, including MCF-7 and HepG2 .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Some studies have explored the efficacy of pyrimidine derivatives against bacterial strains, indicating that modifications to the pyrimidine ring can enhance antibacterial properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .
Protein Kinase Inhibition
This compound may also serve as a selective inhibitor for specific protein kinases involved in signal transduction pathways. Protein kinases are critical in various cellular processes and are often implicated in cancer progression. Research on related compounds has demonstrated that selective inhibition can lead to reduced tumor growth in preclinical models .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Thiazole-Pyridine Hybrid | HepG2 | 5.71 | Cell cycle arrest |
| Benzimidazole Derivative | A549 | TBD | Inhibition of kinase signaling |
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD | Cell wall synthesis inhibition |
| Related Pyrimidine Derivative | Staphylococcus aureus | TBD | Membrane disruption |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound analogs against breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Mycobacterium tuberculosis. The findings suggested that certain modifications to the compound significantly enhanced its inhibitory effects on bacterial growth.
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUPUKZTLCBLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














